molecular formula C8H17NO4 B13539973 Methyl 3-(2-(2-aminoethoxy)ethoxy)propanoate

Methyl 3-(2-(2-aminoethoxy)ethoxy)propanoate

Cat. No.: B13539973
M. Wt: 191.22 g/mol
InChI Key: YMKABRKIYQHZRI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Methyl 3-(2-(2-aminoethoxy)ethoxy)propanoate involves multiple steps. One common synthetic route includes the reaction of 3-(2-(2-aminoethoxy)ethoxy)propanoic acid with methanol in the presence of a catalyst . The reaction conditions typically involve refluxing the mixture for several hours to ensure complete esterification. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Methyl 3-(2-(2-aminoethoxy)ethoxy)propanoate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Methyl 3-(2-(2-aminoethoxy)ethoxy)propanoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. For example, the amino group can form hydrogen bonds with biological molecules, influencing their structure and function . The ester group can undergo hydrolysis, releasing the active components that exert the desired effects .

Comparison with Similar Compounds

Methyl 3-(2-(2-aminoethoxy)ethoxy)propanoate can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its functional groups and their influence on its chemical and biological properties.

Biological Activity

Methyl 3-(2-(2-aminoethoxy)ethoxy)propanoate, also referred to as Methyl 3-AEEPA, is an organic compound notable for its biological activity and potential applications in medicinal chemistry and biochemistry. Its unique structure, which includes an ester group and aminoethoxy functionalities, allows it to interact with various biological systems, making it a candidate for drug development and biochemical studies.

Buffering Capacity

One of the primary biological activities of Methyl 3-AEEPA is its ability to maintain pH stability in cell culture environments. As a buffering agent, it effectively stabilizes physiological pH levels (6-8.5), which is critical for numerous biochemical processes. This characteristic positions it as a valuable tool in both research and clinical settings where precise pH control is necessary.

Enzyme Interaction

Research indicates that Methyl 3-AEEPA can influence enzyme-substrate interactions due to its functional groups. The compound may serve as a substrate for various enzymes, potentially affecting their activity and specificity. This interaction opens avenues for further exploration into its role in metabolic pathways and therapeutic applications.

Drug Development Potential

The structural characteristics of Methyl 3-AEEPA suggest its potential as a drug candidate. Its ability to modify proteins and interact with biomolecules could lead to the development of ligands that bind specifically to target proteins. This property is particularly relevant in the context of creating novel therapeutic agents aimed at specific diseases.

Synthesis Methods

Methyl 3-AEEPA can be synthesized through several methods, with one common approach involving the reaction of methyl 3-bromopropanoate with 2-(2-aminoethoxy)ethanol under basic conditions. This reaction typically requires reflux to ensure complete conversion, followed by purification techniques such as recrystallization or column chromatography .

Applications

Methyl 3-AEEPA has diverse applications across multiple fields:

  • Cell Culture : Used as a reagent to maintain stable pH levels.
  • Medicinal Chemistry : Potential drug candidate for enzyme-related therapies.
  • Nanotechnology : Utilized in drug delivery systems and functional coatings .
  • Biochemical Research : Serves as a building block for synthesizing biologically active molecules.

Comparative Analysis

Compound NameDescription
Ethyl 3-(2-aminoethoxy)propanoateLacks one ethoxy group compared to methyl variant, altering solubility and reactivity.
This compoundSimilar structure but may exhibit different biological activities due to variations in groups.
Methyl 3-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)propanoateContains additional ethoxy groups, potentially increasing hydrophilicity but complicating synthesis.

Potential Antitumor Activity

Research into related compounds indicates that modifications in the amino group can enhance antitumor efficacy against various cancer cell lines. The exploration of Methyl 3-AEEPA's effects on tumor cells could reveal its potential as an anticancer agent .

Properties

Molecular Formula

C8H17NO4

Molecular Weight

191.22 g/mol

IUPAC Name

methyl 3-[2-(2-aminoethoxy)ethoxy]propanoate

InChI

InChI=1S/C8H17NO4/c1-11-8(10)2-4-12-6-7-13-5-3-9/h2-7,9H2,1H3

InChI Key

YMKABRKIYQHZRI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCOCCOCCN

Origin of Product

United States

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